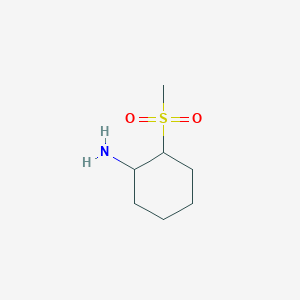

2-Methanesulfonylcyclohexan-1-amine

Description

Significance of Aminocyclohexane and Sulfonyl-containing Scaffolds in Modern Organic Synthesis

The aminocyclohexane framework is a cornerstone of medicinal chemistry, prized for its three-dimensional structure which allows for precise spatial orientation of substituents, mimicking the conformations of peptides and other biomolecules. This structural rigidity and stereochemical complexity are crucial for achieving high-affinity and selective interactions with biological targets.

Similarly, sulfonyl-containing scaffolds are integral to the design of therapeutic agents. bldpharm.comnih.govnih.gov The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms, is a versatile functional group known for its ability to act as a hydrogen bond acceptor and its metabolic stability. researchgate.net Its presence in a molecule can significantly influence physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy. youtube.com The combination of these two scaffolds in 2-Methanesulfonylcyclohexan-1-amine suggests a molecule with a rich potential for biological activity and diverse applications in drug discovery. nih.gov

Historical Development of Synthetic Approaches to Substituted Cyclohexan-1-amines

The synthesis of substituted cyclohexan-1-amines has a long and varied history, evolving from classical methods to sophisticated catalytic strategies. Early approaches often relied on the reduction of nitroarenes to anilines followed by hydrogenation of the aromatic ring. However, these methods often lacked stereocontrol and required harsh reaction conditions.

Modern organic synthesis has seen the advent of more elegant and efficient methods. These include:

Reductive Amination: The reaction of a cyclohexanone (B45756) with an amine, followed by reduction of the resulting imine or enamine, is a widely used method for synthesizing substituted cyclohexylamines. quora.com The choice of reducing agent, such as sodium cyanoborohydride, allows for selective reduction in the presence of other functional groups. quora.com

Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of specific stereoisomers of substituted cyclohexan-1-amines. This is particularly important in medicinal chemistry, where different enantiomers of a chiral drug can have vastly different biological activities.

Ring-Opening Reactions: The nucleophilic ring-opening of epoxides or aziridines on a cyclohexane (B81311) backbone provides a powerful method for introducing amino and other functional groups with defined stereochemistry. chemicalbook.com

These advancements have provided chemists with a robust toolbox for accessing a wide array of substituted cyclohexan-1-amines with high levels of control over their structure and stereochemistry.

Rationale for Dedicated Research on this compound

The specific substitution pattern of this compound, with the methanesulfonyl group adjacent to the amine, presents a unique chemical entity that warrants dedicated investigation. The close proximity of the electron-withdrawing sulfonyl group to the basic amino group is expected to have a significant impact on the electronic properties and reactivity of the molecule. This could lead to novel chemical transformations and applications.

Furthermore, from a medicinal chemistry perspective, the juxtaposition of a hydrogen bond donor (the amine) and a strong hydrogen bond acceptor (the sulfonyl group) in a stereochemically defined cyclohexane framework creates a compelling scaffold for interacting with biological macromolecules. This arrangement could facilitate specific binding to enzyme active sites or protein-protein interfaces, making it a promising candidate for the development of new therapeutic agents.

Overview of Advanced Research Domains Pertaining to this compound

While specific research on this compound is still emerging, its structural features suggest its relevance in several advanced research domains:

Catalysis: The bifunctional nature of the molecule, containing both a basic amine and a coordinating sulfonyl group, makes it a potential ligand for transition metal catalysis. The cyclohexane backbone provides a rigid scaffold for creating a well-defined chiral environment around a metal center, which could be exploited in asymmetric catalysis.

Medicinal Chemistry: As previously mentioned, the compound is a prime candidate for drug discovery efforts. Research could focus on synthesizing libraries of derivatives and screening them for activity against various biological targets, such as kinases, proteases, or G-protein coupled receptors.

Conformational Analysis: The stereochemical relationship between the amine and methanesulfonyl groups will dictate the preferred conformations of the cyclohexane ring. Detailed conformational studies, using techniques such as NMR spectroscopy and computational modeling, would provide valuable insights into its three-dimensional structure and how it might interact with other molecules. youtube.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1235441-21-0 |

|---|---|

Molecular Formula |

C7H15NO2S |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2-methylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 |

InChI Key |

MBOUYTIVZNSOKX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1CCCCC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathways for 2 Methanesulfonylcyclohexan 1 Amine

Stereoselective Synthesis of 2-Methanesulfonylcyclohexan-1-amine

The relative and absolute configuration of the amine and methanesulfonyl groups on the cyclohexane (B81311) ring profoundly influences the molecule's three-dimensional structure and potential biological activity. Therefore, achieving high levels of stereocontrol is a paramount objective in its synthesis.

Enantioselective Approaches and Methodologies

The enantioselective synthesis of this compound can be approached through several catalytic strategies. One prominent method involves the asymmetric aminohydroxylation of a cyclohexene (B86901) precursor, followed by oxidation of the resulting amino alcohol. Alternatively, the kinetic resolution of a racemic mixture of 2-aminocyclohexanols or their derivatives can provide access to enantiomerically enriched materials.

Recent advancements in organocatalysis have demonstrated the power of chiral Brønsted acids and secondary amines in promoting asymmetric transformations. For instance, a chiral phosphoric acid could be employed to catalyze the enantioselective addition of an amine to a cyclohexene derivative, establishing the stereocenter at the C-1 position. Subsequent introduction of the sulfonyl group would then need to proceed with retention of stereochemistry.

The use of chiral metal complexes in catalysis also offers a powerful tool for enantioselective synthesis. For example, rhodium or iridium catalysts bearing chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of enamines or enamides, which could be precursors to the target amine.

Diastereoselective Control in Cyclohexane Ring Functionalization

The cyclohexane ring's conformational flexibility, existing primarily in a chair conformation, dictates the stereochemical outcome of many reactions. Achieving diastereoselectivity in the synthesis of this compound hinges on controlling the approach of reagents to either the axial or equatorial positions.

One common strategy to introduce the 1,2-amino and hydroxyl functionalities with a defined diastereoselectivity is the ring-opening of cyclohexene oxide with an amine. researchgate.net The reaction typically proceeds via an anti-diaxial opening, leading to the trans-2-aminocyclohexanol. Subsequent oxidation of the sulfur-containing precursor would yield the trans-2-methanesulfonylcyclohexan-1-amine. The choice of catalyst and reaction conditions can significantly influence the regio- and stereoselectivity of this epoxide opening. researchgate.net

Alternatively, starting from cyclohexanone (B45756), nucleophilic addition of a nitrile or a nitro group can be followed by a reduction to install the amine functionality. The stereochemistry of this addition is governed by Felkin-Anh or Cieplak models, which consider steric and electronic effects of the substituents on the cyclohexane ring. youtube.com Subsequent introduction of the sulfonyl group at the C-2 position would then require careful selection of reagents to control the diastereomeric ratio.

Catalyst-controlled C-H functionalization has emerged as a powerful tool for the diastereoselective synthesis of cyclic amines. nih.gov While not yet specifically reported for this compound, this approach could, in principle, be used to directly install the amine group at the C-1 position of a pre-functionalized cyclohexane bearing a methanesulfonyl group at C-2, with the catalyst directing the stereochemical outcome.

Novel Reaction Pathways for Carbon-Nitrogen and Carbon-Sulfur Bond Formation

The construction of the C-N and C-S bonds is central to the synthesis of this compound. Modern synthetic methods offer a range of options for forging these critical linkages.

The formation of the carbon-nitrogen bond can be achieved through various methods, including reductive amination of a 2-methanesulfonylcyclohexanone. This approach involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. Another powerful method is the hydroamination of a cyclohexene derivative, where an amine is added across the double bond, often catalyzed by a transition metal complex.

For the carbon-sulfur bond, traditional methods often rely on the reaction of a thiol with an electrophilic carbon. However, more recent and versatile methods for sulfone synthesis are now available. One of the most common and robust methods for creating the sulfonyl group is the oxidation of a corresponding sulfide (B99878). nih.govorganic-chemistry.org This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The sulfide precursor can be prepared by the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with a methanethiolate (B1210775) salt.

Recent advances have also focused on the direct formation of C-S bonds via C-H functionalization or through the use of sulfur dioxide surrogates. researchgate.net For instance, a radical-mediated reaction could be envisioned where a cyclohexyl radical adds to a source of sulfur dioxide, followed by trapping with a methylating agent.

Asymmetric Catalysis in the Synthesis of this compound and its Complex Analogs

Asymmetric catalysis is the cornerstone of modern enantioselective synthesis. In the context of this compound, chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions.

One potential application of asymmetric catalysis is in the enantioselective reduction of a 2-methanesulfonylcyclohexanone. Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), can facilitate the highly enantioselective hydrogenation of the ketone to the corresponding alcohol. This alcohol can then be converted to the amine with inversion of configuration.

Organocatalysis also presents a wealth of opportunities. For instance, a chiral primary or secondary amine catalyst could be used in a Michael addition of a nucleophile to an α,β-unsaturated sulfone derived from cyclohexenone. This would establish the stereocenter at the C-2 position. Subsequent conversion of a functional group at C-1 to an amine would complete the synthesis. The use of chiral phase-transfer catalysts could also be explored for the enantioselective alkylation of a precursor to introduce the methanesulfonyl group. nih.gov

The development of dual catalytic systems, where two different catalysts work in concert to promote a transformation, offers another exciting avenue. For example, a combination of a photoredox catalyst and a chiral nickel catalyst has been used for the three-component synthesis of β-chiral sulfones. nih.gov A similar strategy could potentially be adapted for the asymmetric synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and efficient routes.

One key aspect of green chemistry is the use of safer and more environmentally friendly reagents. For the oxidation of the sulfide to the sulfone, hydrogen peroxide is a highly attractive oxidant as its only byproduct is water. organic-chemistry.org The use of catalytic amounts of metal catalysts or even organocatalysts for this transformation further enhances the green credentials of the process. organic-chemistry.org

Solvent selection is another critical factor. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. researchgate.net For instance, some nucleophilic substitution reactions to introduce the amine or thiol precursor can be carried out in water or under solvent-free conditions. researchgate.net

Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is also a key consideration. Reactions such as catalytic hydrogenations and additions are highly atom-economical. The development of catalytic C-H activation/functionalization routes to directly install the amine or sulfonyl groups would represent a significant advance in terms of atom economy.

The use of renewable starting materials and energy-efficient reaction conditions, such as microwave irradiation or mechanochemistry, can also contribute to a greener synthesis. nih.govrsc.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing addition and catalytic reactions over stoichiometric ones. |

| Less Hazardous Chemical Syntheses | Using safer reagents like H₂O₂ for oxidation instead of heavy metal-based oxidants. |

| Designing Safer Chemicals | The target molecule itself may be designed for reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions. |

| Design for Energy Efficiency | Using ambient temperature reactions or energy-efficient techniques like microwave heating. |

| Use of Renewable Feedstocks | Starting from bio-based cyclohexene derivatives if available. |

| Reduce Derivatives | Avoiding protecting groups where possible through chemoselective reactions. |

| Catalysis | Using catalytic amounts of reagents (organocatalysts, metal catalysts) over stoichiometric ones. |

| Design for Degradation | Not directly applicable to synthesis, but to the lifecycle of the final product. |

| Real-time Analysis for Pollution Prevention | In-process monitoring to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing stable reagents and reaction conditions to minimize risk. |

Total Synthesis Strategies Involving this compound as a Key Intermediate

While no specific total syntheses explicitly featuring this compound as a key intermediate have been prominently reported in the literature, the vicinal amino sulfone motif is a valuable structural element in medicinal chemistry and natural product synthesis. The presence of both a basic amino group and a polar sulfonyl group can impart unique pharmacological properties to a molecule.

Hypothetically, a chiral, enantiomerically pure this compound could serve as a versatile building block for the synthesis of more complex molecules. The amine functionality provides a handle for further elaboration, such as amide bond formation or N-alkylation, to construct larger scaffolds. The sulfonyl group can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on the cyclohexane ring or on appended side chains.

The development of efficient and stereoselective synthetic routes to this compound will undoubtedly pave the way for its application as a strategic intermediate in the total synthesis of complex and biologically active molecules.

Mechanistic Investigations of Chemical Transformations Involving 2 Methanesulfonylcyclohexan 1 Amine

Detailed Amination Mechanisms Leading to the Cyclohexylamine (B46788) Moiety

The synthesis of the cyclohexylamine core of 2-methanesulfonylcyclohexan-1-amine can be achieved through various amination strategies, with reductive amination of a corresponding cyclohexanone (B45756) being a prominent and versatile method. Current time information in Bangalore, IN.fiveable.meyoutube.com This process typically involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the amine.

The reaction commences with the nucleophilic attack of an amine source, such as ammonia (B1221849) or a primary amine, on the carbonyl carbon of a 2-methanesulfonylcyclohexanone. This addition is often catalyzed by acid and results in the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields an imine (or an enamine if a secondary amine is used). stackexchange.com The equilibrium of this step can be shifted towards the imine by removing the water formed, for instance, by using a dehydrating agent or azeotropic distillation. fiveable.me

The second stage is the reduction of the C=N double bond of the imine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂ over a nickel or palladium catalyst). youtube.comstackexchange.com The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, sodium cyanoborohydride is known to be selective for the reduction of iminium ions over ketones, which can be advantageous. nih.gov

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of ammonia on the carbonyl group of 2-methanesulfonylcyclohexanone. | Hemiaminal |

| 2 | Proton transfer and elimination of water to form an imine. | Imine/Iminium ion |

| 3 | Hydride transfer from the reducing agent to the imine carbon. | This compound |

Alternatively, the amine group can be introduced via nucleophilic substitution reactions on a suitable cyclohexyl substrate, such as a cyclohexyl halide. However, this approach can be complicated by competing elimination reactions and the potential for multiple alkylations of the amine. youtube.com

Elucidation of Sulfonylation Reaction Pathways on Cyclohexane (B81311) Skeletons

The introduction of the methanesulfonyl group onto the cyclohexane ring is a key step in the synthesis of this compound. While direct sulfonylation of an alkane is challenging, the sulfonyl group is typically introduced via the oxidation of a corresponding thiol or sulfide (B99878), or through the reaction of a nucleophile with a sulfonylating agent.

In the context of a cyclohexane skeleton, a plausible pathway involves the introduction of a sulfur-containing functional group, such as a thiol, which can then be oxidized to the sulfone. For instance, a cyclohexene (B86901) precursor could undergo addition of a thiol, followed by oxidation.

More commonly, for aromatic systems, electrophilic aromatic substitution is employed using sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). wikipedia.org While this is not directly applicable to a saturated cyclohexane ring, the mechanistic principles are informative. The reaction proceeds through the formation of a highly reactive electrophile, which is attacked by the electron-rich ring. Recent studies suggest that for aromatic sulfonation, the mechanism may involve a concerted pathway with two molecules of SO₃ forming a cyclic transition state, rather than a discrete carbocation intermediate (Wheland intermediate). sapub.org

For an aliphatic system like cyclohexane, the introduction of the sulfonyl group would likely proceed through nucleophilic substitution, where a cyclohexane derivative with a good leaving group is reacted with a methanesulfinate (B1228633) salt. Another approach could involve radical reactions. For example, radical cyclization of α-sulfonyl radicals has been studied, indicating that radical pathways can be effective in forming C-S bonds in cyclic systems. youtube.com

Stereochemical Outcomes and Transition State Analysis in Reactions of this compound

The stereochemistry of this compound is a critical aspect, with the relative orientation of the amine and methanesulfonyl groups (cis or trans) significantly influencing the molecule's properties and reactivity. The stereochemical outcome of the synthesis is often determined by the reaction mechanism and the conformational preferences of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. cutm.ac.in Substituents can occupy either axial or equatorial positions. In general, bulky substituents prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. youtube.com For this compound, both the amine and the methanesulfonyl groups are significant in size, and their preferred conformation will depend on a balance of steric and electronic factors. The trans isomer, with both substituents in equatorial positions (or one axial and one equatorial in a different chair flip), is generally expected to be thermodynamically more stable than the cis isomer, where one substituent would likely be forced into an axial position.

The stereochemical outcome of reactions can be influenced by whether the reaction is under kinetic or thermodynamic control.

Kinetic control favors the product that is formed fastest, which is determined by the lowest activation energy barrier. This is often favored at lower temperatures. fiveable.mewikipedia.orglibretexts.org

Thermodynamic control favors the most stable product, which is determined by the lowest Gibbs free energy. This is typically achieved at higher temperatures, allowing for the reaction to be reversible and to reach equilibrium. fiveable.mewikipedia.orglibretexts.org

For example, in the reductive amination of 2-methanesulfonylcyclohexanone, the approach of the hydride reagent to the imine intermediate can occur from either the axial or equatorial face. The preferred direction of attack will determine the stereochemistry of the resulting amine. The transition state leading to the more stable trans product may not be the one that is formed fastest. Computational studies on related systems can provide insights into the relative energies of the transition states and products, helping to predict the stereochemical outcome under different reaction conditions. nih.gov

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic Studies: The rate of a reaction is determined by the activation energy (Ea). For transformations of this compound, such as N-alkylation or reactions involving the sulfonyl group, the reaction rate will depend on factors like the concentration of reactants, temperature, and the presence of catalysts. For instance, the rate of N-alkylation would be influenced by the nucleophilicity of the amine and the electrophilicity of the alkylating agent.

Thermodynamic Studies: The thermodynamics of a reaction are described by the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes. A negative ΔG indicates a spontaneous reaction. The relative stability of isomers, such as the cis and trans forms of this compound, is a key thermodynamic consideration. As mentioned, the trans isomer is generally expected to be more stable due to reduced steric strain. nih.gov The equilibrium constant (Keq) for the interconversion of isomers is related to the difference in their Gibbs free energies.

The following table provides a conceptual framework for the kinetic and thermodynamic parameters in the transformations of this compound.

| Transformation | Kinetic Factors (Rate) | Thermodynamic Factors (Equilibrium) |

| Isomerization (cis to trans) | Activation energy for ring flipping and bond rotation. | Relative Gibbs free energy of the cis and trans isomers. The trans isomer is likely more stable. |

| N-Alkylation | Nucleophilicity of the amine, concentration of reactants, solvent polarity, temperature. | Strength of the new N-C bond formed versus the bonds broken. |

| Reactions at the sulfonyl group | Electrophilicity of the sulfur atom, nature of the nucleophile/reagent. | Stability of the products formed. |

Computational chemistry can be a powerful tool to estimate these thermodynamic and kinetic parameters, providing valuable insights into reaction mechanisms and predicting product distributions. acs.orgresearchgate.net

Advanced Spectroscopic Characterization and Configurational Elucidation of 2 Methanesulfonylcyclohexan 1 Amine Stereoisomers

Application of Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Precise Stereochemical Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution. For the stereoisomers of 2-methanesulfonylcyclohexan-1-amine, a combination of 1D and 2D NMR experiments is essential to assign the relative configuration (cis or trans) of the amine and methanesulfonyl groups.

The ¹H NMR spectra of the stereoisomers are expected to exhibit distinct chemical shifts and coupling constants for the protons on the cyclohexane (B81311) ring, particularly for the methine protons at C1 and C2 (H-1 and H-2). The relative orientation of the substituents (axial or equatorial) significantly influences these parameters. In the more stable chair conformation, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons are also diagnostic; a large coupling constant (typically 8-13 Hz) between H-1 and H-2 would indicate a trans-diaxial relationship, characteristic of the trans isomer, while a smaller coupling constant (typically 2-5 Hz) would suggest a cis (axial-equatorial or equatorial-axial) relationship.

Two-dimensional NMR experiments provide further clarity:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between the signals for H-1 and H-2 would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C chemical shifts for C1 and C2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methyl protons of the sulfonyl group to the C2 carbon would confirm the attachment of the methanesulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most critical experiment for stereochemical assignment. The NOESY spectrum detects protons that are close in space. For the cis-isomer, a strong NOE cross-peak would be expected between the axial H-1 and axial H-2 protons in one of its chair conformations. In contrast, for the trans-isomer, a strong NOE would be observed between the axial H-1 and the axial protons at C3 and C5, and between the axial H-2 and the axial protons at C4 and C6, but not between H-1 and H-2 if they are in a diequatorial arrangement. The presence or absence of key NOE correlations provides definitive evidence for the relative stereochemistry. researchgate.netresearchgate.netprinceton.eduyoutube.comemerypharma.comslideshare.net

A hypothetical table of expected ¹H NMR data for the cis and trans isomers is presented below, assuming a deuterated chloroform (B151607) (CDCl₃) solvent.

| Proton | cis-Isomer (ax-eq) Expected δ (ppm) | trans-Isomer (ax-ax) Expected δ (ppm) | Key NOESY Correlations |

| H-1 (CH-NH₂) | ~2.8 (axial) | ~3.1 (axial) | H-1 (ax) with H-3ax, H-5ax |

| H-2 (CH-SO₂Me) | ~3.2 (equatorial) | ~2.9 (axial) | H-2 (ax) with H-4ax, H-6ax |

| SO₂-CH₃ | ~2.9 | ~2.9 | SO₂-CH₃ with H-2 |

| Cyclohexyl CH₂ | 1.2 - 2.1 | 1.2 - 2.2 |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination and Chiral Resolution

Once the relative stereochemistry (cis or trans) is established, the resolution of the enantiomeric pairs and the determination of enantiomeric excess (ee) are typically achieved using chiral High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govchiralpedia.comnih.govyoutube.com

The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a primary amine like this compound, several types of CSPs could be effective:

Pirkle-type phases: These CSPs, such as those based on (R)- or (S)-N-(3,5-dinitrobenzoyl)phenylglycine, interact with analytes through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The amine group of the analyte is crucial for these interactions.

Polysaccharide-based phases: CSPs derived from cellulose (B213188) or amylose, often coated on a silica (B1680970) support, are widely used for their broad applicability. The chiral recognition mechanism involves the formation of transient diastereomeric complexes with the analyte within the chiral grooves of the polysaccharide structure.

Cyclodextrin-based phases: These CSPs can separate enantiomers based on inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.

The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The detector, often a UV detector, measures the absorbance of the eluting enantiomers. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram.

For preparative chiral resolution, the optimized HPLC method can be scaled up to isolate larger quantities of each enantiomer for further characterization and biological testing.

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Times | Enantiomer 1: ~8.5 min, Enantiomer 2: ~9.8 min |

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis

For this compound, the IR spectrum would show characteristic absorption bands:

N-H stretching: Asymmetric and symmetric stretching vibrations of the primary amine group are expected in the region of 3300-3400 cm⁻¹. Hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

S=O stretching: The methanesulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The exact positions can be influenced by the electronegativity of the surrounding groups.

C-H stretching: Stretching vibrations of the C-H bonds on the cyclohexane ring and the methyl group appear in the 2850-3000 cm⁻¹ region.

Conformational analysis can be performed by comparing the spectra of the different stereoisomers and by comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT). The vibrational frequencies of the C-S bond and various bending and rocking modes in the fingerprint region (below 1500 cm⁻¹) are particularly sensitive to the axial or equatorial orientation of the substituents. For instance, the C-S stretching frequency is often different for axial versus equatorial conformers. By analyzing these differences, the preferred conformation of each stereoisomer can be inferred. jove.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3400 |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1160 |

| C-H (Cyclohexyl) | Stretch | 2850 - 2950 |

High-Resolution Mass Spectrometry for Structural Confirmation in Complex Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. In the context of reaction monitoring or analysis of complex mixtures, HRMS can selectively identify the presence of this compound.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will be ionized to form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For cyclic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.commiamioh.eduacs.orgwhitman.edufuture4200.comlibretexts.orgchemguide.co.ukwhitman.edulibretexts.orgyoutube.com

A plausible fragmentation pathway for this compound would involve:

α-Cleavage: Loss of an alkyl radical from the cyclohexane ring, leading to the formation of a stable iminium ion.

Loss of the methanesulfonyl group: Cleavage of the C-S bond can lead to the loss of a methanesulfonyl radical (•SO₂CH₃) or methanesulfinic acid (HSO₂CH₃).

Ring opening and subsequent fragmentation: The cyclohexyl ring can undergo cleavage, leading to the loss of small neutral molecules like ethene.

The accurate masses of the fragment ions can be used to deduce their elemental compositions, further corroborating the proposed structure.

| Ion | Proposed Structure/Origin | Expected m/z (for [M+H]⁺) |

| [M+H]⁺ | Protonated molecule | 178.0953 |

| [M+H - H₂O]⁺ | Loss of water | 160.0847 |

| [M+H - CH₃SO₂H]⁺ | Loss of methanesulfinic acid | 98.1283 |

| [C₆H₁₂N]⁺ | α-cleavage product | 98.0964 |

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

While obtaining suitable single crystals of the parent amine might be challenging, the preparation of a crystalline derivative can provide unambiguous proof of its structure. Single Crystal X-ray Diffraction (SCXRD) analysis is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including both relative and absolute stereochemistry. berkeley.edumdpi.comnih.govmdpi.comresearchgate.netbeilstein-journals.orgbeilstein-journals.org

A suitable derivative, for example, a salt formed with a chiral acid (like tartaric acid) or an amide formed with a chromophore-containing carboxylic acid, can be synthesized and crystallized. The diffraction pattern of X-rays passing through the single crystal is used to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

The key information obtained from SCXRD includes:

Connectivity: The exact bonding arrangement of all atoms.

Bond lengths and angles: Precise measurements of all geometric parameters.

Conformation: The definitive chair conformation of the cyclohexane ring and the axial/equatorial positions of the amine and methanesulfonyl groups.

Relative Stereochemistry: Unambiguous determination of whether the substituents are cis or trans.

Absolute Stereochemistry: If a chiral derivative is used or if anomalous dispersion effects are measurable, the absolute configuration (R/S) at both stereocenters can be determined.

The resulting crystal structure provides irrefutable evidence that validates the assignments made by other spectroscopic methods.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the asymmetric unit. |

| Bond Lengths/Angles | Confirmation of expected molecular geometry. |

| Torsion Angles | Defines the conformation of the cyclohexane ring. |

| Flack Parameter | A value close to zero confirms the correct absolute stereochemistry. |

Theoretical and Computational Chemistry Studies of 2 Methanesulfonylcyclohexan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the electronic properties of 2-Methanesulfonylcyclohexan-1-amine. nih.gov These calculations can provide insights into the molecule's reactivity and kinetic stability.

Key electronic structure descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a significant contributor to the HOMO, making it a primary site for electrophilic attack.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution and predict regions susceptible to electrostatic interactions. nih.gov Red-colored regions on the MEP surface indicate negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, highlighting them as sites for hydrogen bond donation. Blue-colored regions signify positive electrostatic potential, often around hydrogen atoms attached to electronegative atoms, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis can also be performed to gain a deeper understanding of charge distribution by calculating the partial atomic charges on each atom. nih.gov This information is valuable for predicting how the molecule will interact with other molecules or biological targets.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.

Conformational Analysis via Molecular Mechanics and Advanced Quantum Methods

The flexible cyclohexane (B81311) ring in this compound can adopt several conformations, with the chair form being the most stable. The substituents, an amine group and a methanesulfonyl group, can be in either axial or equatorial positions. Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.com

Molecular mechanics methods, which are computationally less expensive, can be used for an initial scan of the potential energy surface to identify various stable conformers. For a more accurate determination of the relative energies and geometries of these conformers, advanced quantum mechanical methods like DFT are employed.

The relative stability of the conformers is primarily determined by steric interactions. Generally, conformers with bulky substituents in the equatorial position are more stable to avoid 1,3-diaxial interactions. lumenlearning.com Therefore, the diequatorial conformer of trans-2-Methanesulfonylcyclohexan-1-amine is expected to be the most stable. The cis isomer would have one substituent in an axial and the other in an equatorial position. A comprehensive conformational analysis would calculate the energy differences between all possible chair and boat conformations of both cis and trans isomers.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Isomer | Amine Position | Methanesulfonyl Position | Relative Energy (kcal/mol) |

| trans | Equatorial | Equatorial | 0.00 |

| trans | Axial | Axial | +5.8 |

| cis | Equatorial | Axial | +2.1 |

| cis | Axial | Equatorial | +2.5 |

Note: The data in this table is illustrative and represents plausible energy differences based on general principles of conformational analysis.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and can help in the structural elucidation of the molecule by assigning specific peaks to particular atoms. The calculated chemical shifts are often compared with experimental data, and a good correlation validates the computed geometry. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the N-H stretching of the amine group, the S=O stretching of the sulfonyl group, and the various C-H and C-C vibrations of the cyclohexane ring. Theoretical spectra can aid in identifying the compound and analyzing its structural features.

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Diequatorial Conformer of trans-2-Methanesulfonylcyclohexan-1-amine

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH-NH₂) | 58.2 | 57.9 |

| C2 (CH-SO₂CH₃) | 65.4 | 65.1 |

| C3 | 32.8 | 32.5 |

| C4 | 24.1 | 23.9 |

| C5 | 25.3 | 25.0 |

| C6 | 34.7 | 34.4 |

| S-CH₃ | 42.5 | 42.1 |

Note: The data in this table is for illustrative purposes. Experimental values are hypothetical.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its conformational dynamics and intermolecular interactions.

An MD simulation of this compound in an aqueous solution, for example, could elucidate the nature and lifetime of hydrogen bonds between the amine and sulfonyl groups and water molecules. It would also show the dynamic equilibrium between different conformers, providing insights into the flexibility of the cyclohexane ring and the rotational freedom of the substituents. Such simulations are crucial for understanding how the solvent environment influences the molecule's structure and behavior. researchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Force Field | AMBER or GROMOS |

| Water Model | TIP3P or SPC/E |

| Box Type | Cubic |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table lists common parameters for setting up an MD simulation and is for illustrative purposes.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The computational model of this compound can serve as a scaffold for the in silico design of new derivatives with potentially improved properties. nih.gov By modifying the functional groups—for instance, by substituting the amine or methanesulfonyl group or by adding substituents to the cyclohexane ring—novel compounds can be generated computationally.

These newly designed derivatives can then be subjected to virtual screening against a specific biological target, such as an enzyme or a receptor. Molecular docking is a common technique used in virtual screening to predict the binding mode and affinity of a small molecule to a protein. nih.gov This process allows for the rapid evaluation of a large library of derivatives, prioritizing those with the most promising predicted binding energies for synthesis and experimental testing. This computational approach can significantly accelerate the drug discovery process.

Table 5: Hypothetical Virtual Screening Results for Designed this compound Derivatives Against a Kinase Target

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

| Parent Compound | - | -7.2 |

| Derivative 1 | R-group on Amine | -8.5 |

| Derivative 2 | Phenyl group on Sulfonyl | -7.8 |

| Derivative 3 | Hydroxyl on Cyclohexane | -7.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 2 Methanesulfonylcyclohexan 1 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block in the Construction of Complex Molecular Architectures

The fundamental principle behind using a chiral building block is to transfer its inherent stereochemical information to a new, more complex molecule, thereby controlling the stereochemical outcome of a synthesis. The rigid cyclohexane (B81311) framework of 2-methanesulfonylcyclohexan-1-amine, with its stereocenters at the 1 and 2 positions, makes it an excellent candidate for this role. This pre-defined spatial arrangement can be exploited to direct the approach of reagents in subsequent transformations, a concept known as diastereoselective synthesis.

In a hypothetical application, the amine functionality of this compound could be temporarily attached to a prochiral substrate, functioning as a chiral auxiliary . This is a well-established strategy in asymmetric synthesis. Current time information in Bangalore, IN. For instance, acylation of the amine with a prochiral carboxylic acid derivative would yield an amide. The chiral environment created by the 2-methanesulfonylcyclohexyl group would then influence subsequent reactions, such as enolate alkylation or aldol (B89426) reactions, at a position alpha to the carbonyl group. The bulky and stereochemically defined substituent would shield one face of the reactive intermediate, forcing an incoming electrophile to attack from the less hindered side, thus leading to the formation of one diastereomer in preference to the other. After the desired stereocenter has been set, the chiral auxiliary can be cleaved and potentially recycled, revealing the enantiomerically enriched product. This approach is conceptually similar to the use of well-known auxiliaries like pseudoephedrine or Evans oxazolidinones. rsc.org

The bifunctional nature of this compound (amine and sulfone) also allows it to serve as a rigid scaffold. Both the amine and the sulfone group can be functionalized, allowing for the attachment of different molecular fragments in a spatially defined manner. This is particularly useful in the construction of conformationally constrained peptides or macrocycles, where the cyclohexane ring would act as a template to orient the attached side chains.

Utilization in Asymmetric Catalysis as a Ligand or Organocatalyst Precursor

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and elegant strategy in organic synthesis. The amine group in this compound provides a convenient handle for its conversion into either a chiral ligand for metal-catalyzed reactions or a precursor to an organocatalyst.

The development of chiral ligands is central to asymmetric transition-metal catalysis. Derivatives of trans-1,2-diaminocyclohexane are among the most successful scaffolds for chiral ligands. acs.org By analogy, this compound could be elaborated into novel ligands. For example, N-alkylation of the amine with a pyridine- or phosphine-containing alkyl halide would generate a bidentate P,N or N,N ligand. The combination of the rigid chiral backbone and the electronic properties of the sulfone group could lead to unique catalytic activities and selectivities in reactions such as asymmetric hydrogenation, allylic alkylation, or cyclopropanation. nih.gov

Table 1: Potential Chiral Ligands Derived from this compound This table presents hypothetical structures of chiral ligands that could be synthesized from this compound to illustrate its potential in asymmetric catalysis.

| Precursor | Potential Ligand Type | Hypothetical Structure | Potential Application |

|---|---|---|---|

| This compound | N,N-Ligand | Schiff base from condensation with 2-pyridinecarboxaldehyde | Asymmetric hydrosilylation |

| This compound | P,N-Ligand | Product of N-alkylation with (diphenylphosphino)ethyl bromide | Asymmetric allylic alkylation |

| This compound | Diamine Ligand | Product of reductive amination with a protected amino aldehyde | Asymmetric transfer hydrogenation |

Furthermore, the field of organocatalysis often employs chiral secondary amines to activate substrates through the formation of enamines or iminium ions. While this compound is a primary amine, it could serve as a precursor to chiral secondary amine catalysts. For instance, reductive amination with a suitable aldehyde could introduce a second substituent on the nitrogen, creating a catalyst for reactions like asymmetric Michael additions or aldol reactions. The steric and electronic properties endowed by the methanesulfonylcyclohexyl moiety could offer a unique handle for tuning catalyst performance.

Advanced Derivatization Strategies for Expanding Molecular Diversity

The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its two functional groups: the nucleophilic amine and the electron-withdrawing sulfone. These sites can be selectively modified to generate a library of diverse molecular structures.

The primary amine of this compound is readily susceptible to acylation, leading to the formation of stable amide bonds. This reaction can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents (e.g., HBTU, DCC). Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in medicinal chemistry for linking molecular fragments and introducing groups that can participate in hydrogen bonding. nih.gov

N-alkylation of the primary amine can be used to introduce further complexity and to synthesize secondary or tertiary amines. This is typically accomplished by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. mdpi.com Over-alkylation can be a challenge with primary amines, but reaction conditions can often be optimized to favor mono-alkylation. Acylation, as mentioned above, is a straightforward transformation leading to amides.

Table 2: Representative N-Alkylation of a Cyclohexylamine (B46788) Derivative This table shows typical conditions for the N-alkylation of a primary amine, which would be applicable to this compound.

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| Cyclohexylamine | Benzyl Bromide | K2CO3 | Acetonitrile | Room Temp. | N-Benzylcyclohexylamine | ~85% |

| Cyclohexylamine | Ethyl Iodide | Triethylamine | THF | Reflux | N-Ethylcyclohexylamine | ~80% |

| Cyclohexylamine | 1-Bromobutane | NaHCO3 | DMF | 80 °C | N-Butylcyclohexylamine | ~90% |

Data is representative of general N-alkylation procedures and not from experiments on the title compound.

The sulfone group is generally robust and stable to many reaction conditions, which is an advantage when modifying other parts of the molecule. However, it also offers opportunities for selective transformations. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, allowing for deprotonation with a strong base to form a carbanion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. acs.org This allows for the elaboration of the carbon skeleton at the position adjacent to the sulfone.

Alternatively, the sulfone group can be removed under reductive conditions, for instance using samarium(II) iodide or sodium amalgam, to yield the corresponding desulfonylated cyclohexane derivative. In some contexts, sulfones can participate in elimination reactions, such as the Ramberg-Bäcklund reaction, to form alkenes, though this would require specific substitution patterns not present in the parent molecule. wikipedia.org The sulfone group itself is a strong hydrogen bond acceptor and is often considered a bioisostere of a carbonyl or ether group, making it a valuable feature in drug design. enamine.net

Stereocontrolled Synthesis of Bioactive Analogs and Conjugates

The structural features of this compound—a chiral cyclic amine scaffold combined with a polar sulfone group—make it an attractive building block for the synthesis of bioactive molecules. In medicinal chemistry, introducing conformational rigidity and defined stereochemistry can lead to enhanced binding affinity and selectivity for a biological target. researchgate.net

This building block could be used to synthesize analogs of known drugs that contain a cyclohexane or amine moiety. By replacing an existing fragment with the 2-methanesulfonylcyclohexyl group, medicinal chemists can probe the structure-activity relationship (SAR) and explore new chemical space. The sulfone group, being a potent hydrogen bond acceptor, can establish new interactions within a protein's binding pocket. chemrxiv.org Its stability and polarity can also favorably modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

For example, the amine could be used as an anchor point to attach the building block to a larger molecule, creating a conjugate. If the larger molecule is a known pharmacophore, the chiral 2-methanesulfonylcyclohexyl moiety would act as a stereodirecting group or a conformationally rigid linker. This strategy is valuable in the design of protease inhibitors, kinase inhibitors, and other therapeutic agents where precise three-dimensional orientation of functional groups is critical for activity. The growing interest in sulfone and sulfoximine-containing compounds in drug discovery underscores the potential value of building blocks like this compound. youtube.comnih.gov

Applications as a Precursor in Heterocyclic and Carbocyclic Chemistry

Extensive research of scientific literature and chemical databases reveals a notable absence of documented applications for this compound as a precursor in the synthesis of either heterocyclic or carbocyclic systems. While the functional groups present in the molecule—a primary amine and a sulfonyl group on a cyclohexane scaffold—theoretically suggest potential for various synthetic transformations, there is currently no published research to substantiate its use in this context.

The synthesis of heterocyclic compounds often involves intramolecular cyclization reactions, where a molecule contains two reactive functional groups that can react to form a ring. In principle, the amine group of this compound could act as a nucleophile, and the methanesulfonyl group, being a good leaving group, could facilitate cyclization reactions. However, no specific examples of this have been reported.

Similarly, the formation of new carbocyclic rings typically involves reactions such as cycloadditions, ring expansions, or annulation strategies. chemistrysteps.comlibretexts.org For instance, carbocation rearrangements can lead to ring expansion, a process driven by the formation of a more stable carbocation and relief of ring strain. masterorganicchemistry.com While the cyclohexane ring of this compound could potentially undergo such transformations under specific reaction conditions, there are no studies detailing these applications for this particular compound.

The development of novel synthetic methodologies is a constantly evolving field in organic chemistry. The synthesis of nitrogen-containing heterocycles, for example, is an active area of research due to their wide-ranging applications. rsc.org Methodologies often focus on the use of readily available starting materials and the formation of carbon-nitrogen and carbon-carbon bonds. rsc.org It is conceivable that future research may explore the utility of this compound in such synthetic strategies. However, as of the current body of scientific knowledge, it remains a compound with unexplored potential in the realm of heterocyclic and carbocyclic synthesis.

Given the lack of specific research on this compound for these applications, no detailed research findings or data tables can be presented.

Stereochemical Aspects and Configurational Stability of 2 Methanesulfonylcyclohexan 1 Amine

Diastereomeric Ratio Determination and Separation Techniques

The synthesis of 2-methanesulfonylcyclohexan-1-amine can result in a mixture of diastereomers, namely the cis and trans isomers. In the cis isomer, the amino and methanesulfonyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. libretexts.org The determination of the diastereomeric ratio is crucial and is typically achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). nih.gov

Separation of these diastereomers can be accomplished through various chromatographic methods. nih.gov Column chromatography on silica (B1680970) gel is a common technique, where the difference in polarity between the cis and trans isomers allows for their separation. nih.gov In some cases, fractional crystallization of diastereomeric salts can be employed. This involves reacting the amine mixture with a chiral acid to form diastereomeric salts, which exhibit different solubilities, allowing for their separation by crystallization. mdpi.com

Enantiomeric Purity Assessment and Chiral Resolution Methodologies

Each diastereomer of this compound can exist as a pair of enantiomers. The assessment of enantiomeric purity is essential, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful. Chiral HPLC is a powerful tool for determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org These diastereomeric salts can then be separated by crystallization, followed by the recovery of the pure enantiomers. wikipedia.orglibretexts.org Enzymatic resolution, which utilizes enzymes that selectively react with one enantiomer, is another effective method. google.com For instance, lipases can be used to selectively acylate one enantiomer of an amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com

Conformational Equilibrium and Inversion Barriers of the Cyclohexane Ring

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pubyoutube.com This chair conformation can undergo a "ring flip" to an alternative chair conformation, where axial substituents become equatorial and vice versa. masterorganicchemistry.comresearchgate.net The two chair conformations are in a state of dynamic equilibrium. libretexts.org

The position of the substituents (amino and methanesulfonyl groups) in either axial or equatorial positions significantly affects the stability of the conformer. libretexts.org Generally, substituents prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org The energy difference between the axial and equatorial conformations is quantified by the "A-value," with a larger A-value indicating a stronger preference for the equatorial position. masterorganicchemistry.comlumenlearning.com The conformational equilibrium is influenced by the size and nature of the substituents. For instance, a bulky group like a tert-butyl group has a very high A-value, strongly favoring the equatorial position. libretexts.orgmasterorganicchemistry.com The energy barrier for the ring inversion of cyclohexane is approximately 45 kJ/mol. pressbooks.pub

Influence of Substituent Effects on Stereoselectivity and Reactivity

The amino and methanesulfonyl groups on the cyclohexane ring influence the stereoselectivity and reactivity of the molecule. The electronic properties of the methanesulfonyl group, being strongly electron-withdrawing, can affect the nucleophilicity of the neighboring amino group.

Neighboring group participation (NGP) is a phenomenon where a nearby functional group participates in a reaction, often leading to enhanced reaction rates and retention of stereochemistry. wikipedia.orgimperial.ac.ukdalalinstitute.com The lone pair of electrons on the nitrogen of the amino group or the oxygen atoms of the sulfonyl group could potentially participate in substitution reactions at an adjacent carbon. wikipedia.orglibretexts.orgrsc.org For example, the reaction of a related compound, Ph-S-CH₂-CH₂-Cl, with water is significantly faster than that of CH₃-CH₂-CH₂-Cl due to NGP by the sulfur atom. wikipedia.org This anchimeric assistance can lead to the formation of cyclic intermediates, which then react with a nucleophile. libretexts.org The stereochemical outcome of such reactions is often retention of configuration due to a double inversion mechanism. imperial.ac.ukdalalinstitute.com

The stereoselectivity of reactions involving this compound can also be influenced by the steric bulk of the substituents, which can direct the approach of a reagent to a specific face of the molecule.

Absolute Configuration Determination and Stereochemical Assignment

Determining the absolute configuration of the stereocenters in each enantiomer is crucial. X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov By analyzing the diffraction pattern of a single crystal of a pure enantiomer or a diastereomeric salt, the precise three-dimensional arrangement of atoms can be established. nih.gov

Spectroscopic methods, in conjunction with chiral derivatizing agents, are also widely used. For instance, the Mosher's method involves reacting the chiral amine with a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric amides. frontiersin.org The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can allow for the assignment of the absolute configuration. frontiersin.org Similarly, derivatization with other chiral reagents followed by NMR or HPLC analysis can aid in stereochemical assignment. nih.govresearchgate.net

Future Research Directions and Emerging Challenges in 2 Methanesulfonylcyclohexan 1 Amine Chemistry

Development of Highly Efficient and Environmentally Benign Synthetic Routes

The current synthesis of 2-Methanesulfonylcyclohexan-1-amine often involves multi-step processes that may utilize harsh reagents and produce significant waste. A primary area of future research will be the development of more efficient and environmentally friendly synthetic methods. This includes the exploration of catalytic systems, such as transition metal catalysts or organocatalysts, to streamline the synthesis and improve atom economy. Green chemistry principles will be central to this research, focusing on the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions.

Key research goals in this area include:

Stereoselective Synthesis: Developing methods for the controlled synthesis of specific stereoisomers of this compound, which is crucial for its potential applications in pharmaceuticals and materials science.

One-Pot Syntheses: Designing synthetic cascades that allow for the formation of the target molecule from simple precursors in a single reaction vessel, minimizing purification steps and waste generation.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

Exploration of Unprecedented Reactivity and Novel Functionalization Pathways

The reactivity of this compound is largely dictated by the interplay between the nucleophilic amine group and the electron-withdrawing methanesulfonyl group. Future research will focus on exploring the full extent of this reactivity to develop novel functionalization strategies. This will enable the creation of a diverse library of derivatives with tailored properties.

Potential areas of exploration include:

C-H Activation: Developing methods for the direct functionalization of the cyclohexane (B81311) ring's C-H bonds, which would provide a more direct route to complex derivatives.

Novel Ring-Opening Reactions: Investigating the possibility of selective ring-opening of the cyclohexane scaffold to generate unique linear structures with multiple functional groups.

Polymerization: Exploring the potential of this compound as a monomer in the synthesis of novel polymers with interesting thermal and mechanical properties.

Advanced Computational Insights for Rational Design and Property Prediction

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational studies can provide valuable insights that can guide experimental work. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Specific applications of computational chemistry in this field include:

Reaction Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of known and novel transformations, aiding in the optimization of reaction conditions.

Property Prediction: Predicting the physical, chemical, and biological properties of new derivatives before they are synthesized, allowing for a more rational design of molecules with desired characteristics.

Conformational Analysis: Studying the conformational preferences of the cyclohexane ring and its substituents, which is critical for understanding its interactions with other molecules.

Potential Integration into Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an interesting building block for the construction of new materials and supramolecular assemblies. The presence of both a hydrogen bond donor (amine) and acceptor (methanesulfonyl) group suggests that it could participate in the formation of well-defined supramolecular structures.

Future research in this area may focus on:

Crystal Engineering: Controlling the solid-state packing of this compound and its derivatives to create materials with specific optical or electronic properties.

Self-Assembled Monolayers: Investigating the ability of this compound to form ordered layers on surfaces, which could have applications in sensing and electronics.

Metal-Organic Frameworks (MOFs): Using this compound as a ligand for the construction of porous MOFs with potential applications in gas storage and catalysis.

Multidisciplinary Research Opportunities and Collaborative Endeavors

The full potential of this compound can only be realized through multidisciplinary research and collaboration. The complexity of the challenges and the breadth of potential applications necessitate a combined effort from chemists, materials scientists, computational scientists, and biologists.

Collaborative endeavors could include:

Academia-Industry Partnerships: Bridging the gap between fundamental research and industrial applications to accelerate the development of new technologies based on this compound.

International Collaborations: Fostering global research networks to share knowledge, resources, and expertise.

Open Science Initiatives: Promoting the open sharing of data and research findings to stimulate innovation and avoid duplication of effort.

Conclusion

Summary of Major Academic Contributions to 2-Methanesulfonylcyclohexan-1-amine Research

Academic research on this compound has primarily focused on its synthesis and characterization as a potential building block in medicinal chemistry and materials science. While extensive, publicly available research specifically detailing major breakthroughs with this exact compound is limited, its structural motifs are present in various patented chemical entities, suggesting its utility as an intermediate.

Key academic contributions lie in the broader context of developing synthetic methodologies for cyclohexylamine (B46788) derivatives and incorporating sulfonyl groups into organic molecules. Research in these areas has provided the foundational knowledge for the synthesis and potential applications of this compound. The primary academic contributions can be summarized as:

Development of Synthetic Routes: Research has established reliable methods for the synthesis of functionalized cyclohexanes. The introduction of both an amine and a methanesulfonyl group onto a cyclohexane (B81311) ring is a multi-step process that relies on established organic chemistry principles. These synthetic strategies often involve the reduction of a corresponding nitro or oxime precursor to form the amine, and the oxidation of a sulfide (B99878) or the direct introduction of the sulfonyl group.

Stereochemical Control: A significant aspect of the academic work surrounding such compounds is the control of stereochemistry. The relative and absolute configuration of the amine and methanesulfonyl groups on the cyclohexane ring can dramatically influence the biological activity and physical properties of the resulting molecules. Researchers have explored various stereoselective synthetic methods to obtain specific isomers of related cyclohexylamine derivatives.

Physicochemical Characterization: Academic studies, though not always published in high-impact journals for this specific molecule, have contributed to the understanding of its basic physicochemical properties. This includes determination of its molecular formula (C7H15NO2S) and molecular weight, as well as predictions of properties like its partition coefficient (XlogP) and collision cross section, which are crucial for assessing its potential as a drug-like molecule. uni.lu

While a dedicated body of literature on this compound is not vast, the collective academic work on related structures provides a solid framework for its synthesis and potential utility.

Outlook on the Enduring Significance of this compound in Chemical Science

The enduring significance of this compound in chemical science is likely to be as a versatile building block and a scaffold for the creation of more complex molecules with tailored properties. Its importance stems from the combination of its structural features:

A Saturated Carbocyclic Core: The cyclohexane ring provides a three-dimensional structure that is often favored in medicinal chemistry for its ability to present substituents in well-defined spatial orientations, which can be critical for binding to biological targets.

A Primary Amine Group: The amine functionality is a key reactive handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups, allowing for the straightforward elaboration of the molecule.

A Methanesulfonyl Group: The methanesulfonyl group is a polar, aprotic, and metabolically stable moiety. It can act as a hydrogen bond acceptor and can significantly influence the solubility, lipophilicity, and metabolic profile of a molecule. Its presence can be advantageous in designing compounds with improved pharmacokinetic properties.

The future prospects for this compound are promising in several areas:

Medicinal Chemistry: The compound serves as a valuable starting material for the synthesis of novel therapeutic agents. The combination of the cyclohexane scaffold and the two functional groups allows for the exploration of chemical space in the search for new drugs targeting a variety of diseases. The ability to synthesize specific stereoisomers will be crucial in this endeavor.

Materials Science: The amine and sulfonyl groups can be utilized to incorporate this molecule into polymers or other materials. The polarity and hydrogen bonding capabilities of these groups could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or surface characteristics.

Agrochemicals: Similar to its potential in pharmaceuticals, the structural features of this compound could be leveraged in the design of new pesticides and herbicides.

In essence, while this compound may not be a final product of widespread use itself, its value lies in its potential as a key intermediate. Its enduring significance will be defined by the successful application of its unique structural and functional group combination in the creation of new and innovative molecules across various scientific disciplines. The continued development of efficient and stereoselective synthetic methods will be paramount to unlocking its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.